molecular formula C13H8N4O3S B5583577 N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B5583577
M. Wt: 300.29 g/mol
InChI Key: OKCIRKIMGXRDJV-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a nitro group and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Coupling with Pyridine Carboxamide: The nitrated benzothiazole is coupled with pyridine-3-carboxylic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different functional groups.

    Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the ring system.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Coupling Agents: EDCI, HOBt.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)pyridine-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase and DNA gyrase, which are crucial for bacterial survival and replication.

    Pathway Modulation: In cancer cells, it may interfere with signaling pathways such as the PI3K/Akt pathway, leading to apoptosis and reduced cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzothiazol-2-yl)pyridine-3-carboxamide
  • N-(6-methylbenzothiazol-2-yl)pyridine-3-carboxamide
  • N-(6-aminobenzothiazol-2-yl)pyridine-3-carboxamide

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs with different substituents.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-12(8-2-1-5-14-7-8)16-13-15-10-4-3-9(17(19)20)6-11(10)21-13/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCIRKIMGXRDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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